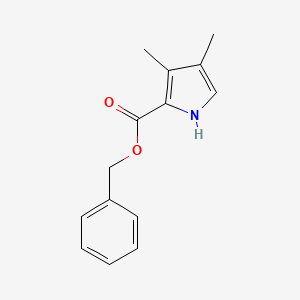
2-(2,3-Dichlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C18H13Cl2N3O3 and a molecular weight of 390.229 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It is characterized by its unique structure, which includes a quinoline moiety and a hydrazide linkage.
Métodos De Preparación
The synthesis of 2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline-2,4-dione derivatives are synthesized through various methods, including the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The final step involves the condensation of the quinoline derivative with a hydrazide compound under specific reaction conditions
Análisis De Reacciones Químicas
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The hydrazide linkage may also play a role in its biological activity by forming stable complexes with metal ions or other biomolecules .
Comparación Con Compuestos Similares
2(2,3-DI-CL-PHENOXY)N’-((2-OXO-1,2-DIHYDRO-3-QUINOLINYL)METHYLENE)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
2-chloroquinoline-3-carbaldehyde: This compound shares the quinoline core but differs in its functional groups and reactivity.
4-hydroxy-2-quinolones: These compounds have similar biological activities but differ in their chemical structure and synthesis.
Quinoline-2,4-diones: These compounds are structurally related and have similar pharmacological properties
Propiedades
Número CAS |
477734-90-0 |
|---|---|
Fórmula molecular |
C18H13Cl2N3O3 |
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-13-5-3-7-15(17(13)20)26-10-16(24)23-21-9-12-8-11-4-1-2-6-14(11)22-18(12)25/h1-9H,10H2,(H,22,25)(H,23,24)/b21-9+ |
Clave InChI |
AHXYWPREPILQAH-ZVBGSRNCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)

![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)






![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)


![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)
![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)
